molecular formula C10H9BrN2 B11871496 1-(3-(Bromomethyl)phenyl)-1H-imidazole

1-(3-(Bromomethyl)phenyl)-1H-imidazole

Cat. No.: B11871496
M. Wt: 237.10 g/mol
InChI Key: IRANKVWSIAYLJS-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffolds in Modern Organic and Supramolecular Chemistry

The imidazole scaffold, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in both biological systems and synthetic chemistry. nih.gov Its prevalence in nature is exemplified by its presence in the amino acid histidine, the biogenic amine histamine, and the purine (B94841) bases of nucleic acids. This biological significance has spurred extensive research into the synthesis and application of imidazole derivatives in medicinal chemistry. nih.gov

In modern organic chemistry, the imidazole ring serves as a versatile synthon for the construction of more complex molecules. It can participate in a wide array of chemical transformations, including electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and cycloadditions. Furthermore, the nitrogen atoms of the imidazole ring can be readily alkylated or acylated, providing a straightforward means of introducing diverse functional groups.

The significance of the imidazole scaffold extends into the realm of supramolecular chemistry. The imidazole moiety can engage in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions are crucial for the self-assembly of intricate supramolecular architectures, including metal-organic frameworks (MOFs), coordination polymers, and liquid crystals. The ability of imidazole-based ligands to coordinate with a wide range of metal ions has led to their extensive use in catalysis and materials science. mdpi.com

Overview of Halogenated Phenyl-Imidazole Derivatives

The introduction of halogen atoms onto the phenyl ring of phenyl-imidazole derivatives can significantly modulate their physicochemical and biological properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and electronic character, which in turn can enhance the therapeutic potential of these compounds. For instance, halogenated phenyl-imidazoles have been investigated for their antimicrobial, antifungal, and anticancer activities. nih.govontosight.ai

From a synthetic perspective, the halogen atom serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships.

The presence of a halogen, such as bromine, on the phenyl ring also impacts the solid-state properties of these derivatives. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, can play a significant role in directing the crystal packing of these molecules. This has important implications for crystal engineering and the design of materials with specific solid-state properties.

Specific Context of 1-(3-(Bromomethyl)phenyl)-1H-imidazole in Chemical Synthesis and Investigation

This compound is a bifunctional molecule that combines the features of a substituted imidazole with a reactive bromomethyl group. This unique combination makes it a valuable intermediate in organic synthesis and a precursor for a variety of more complex molecules.

The imidazole moiety provides a site for coordination to metal centers, making this compound a potential ligand for the synthesis of catalysts and functional materials. The bromomethyl group, on the other hand, is a reactive electrophile that can readily participate in nucleophilic substitution reactions. This allows for the covalent attachment of the 1-(3-phenyl)-1H-imidazole unit to a wide range of substrates, including polymers, surfaces, and biomolecules.

A particularly important application of compounds like this compound is in the synthesis of N-heterocyclic carbene (NHC) precursors. beilstein-journals.orgnih.gov NHCs are a class of persistent carbenes that have emerged as powerful ligands for transition metal catalysts, finding widespread use in a variety of organic transformations. The synthesis of imidazolium (B1220033) salts, the direct precursors to NHCs, is often achieved through the alkylation of an imidazole derivative with an alkyl halide. magtech.com.cn In this context, this compound can be further reacted to form imidazolium salts that can then be deprotonated to generate the corresponding NHC.

While detailed research focusing exclusively on this compound is not extensively documented in publicly available literature, its synthesis can be inferred from standard organic chemistry principles. A probable synthetic route would involve the reaction of imidazole with 1-bromo-3-(bromomethyl)benzene under basic conditions.

Physicochemical Properties of this compound and Related Compounds

PropertyValue
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
CAS Number 1823955-22-1
Related Compound (Hydrobromide salt) CAS Number 1956310-75-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

1-[3-(bromomethyl)phenyl]imidazole

InChI

InChI=1S/C10H9BrN2/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13/h1-6,8H,7H2

InChI Key

IRANKVWSIAYLJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)CBr

Origin of Product

United States

Synthetic Methodologies for 1 3 Bromomethyl Phenyl 1h Imidazole and Its Analogues

Strategies for N-Alkylation of Imidazole (B134444) Ring Systems

N-alkylation of the imidazole ring is a common and direct method for the synthesis of 1-substituted imidazoles. This approach involves the reaction of the imidazole anion or the neutral imidazole with a suitable electrophile.

Reaction of 1H-Imidazole with Bromomethylphenyl Precursors

The most direct synthesis of 1-(3-(bromomethyl)phenyl)-1H-imidazole involves the N-alkylation of imidazole with a bromomethylphenyl precursor. A common precursor for this reaction is 1,3-bis(bromomethyl)benzene. In this reaction, one of the bromomethyl groups undergoes nucleophilic substitution by the imidazole nitrogen.

The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. The resulting imidazolate anion then attacks one of the benzylic carbons of 1,3-bis(bromomethyl)benzene, displacing a bromide ion. Careful control of stoichiometry is crucial to favor mono-alkylation and minimize the formation of the bis-alkylation product where a second imidazole molecule reacts with the remaining bromomethyl group.

Alternatively, a two-step approach can be employed. First, 1-(3-methylphenyl)-1H-imidazole is synthesized by reacting imidazole with 1-bromo-3-methylbenzene. The resulting compound is then subjected to a bromination reaction to introduce the bromomethyl group, as will be discussed in section 2.3.

Optimization of Reaction Conditions (e.g., Solvent Effects, Base Selection, Temperature Profiles)

The efficiency of the N-alkylation of imidazole is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the type of base used, and the reaction temperature.

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently used for N-alkylation reactions. google.com These solvents are effective at dissolving both the imidazole and the alkylating agent, and they can help to stabilize the transition state of the reaction. The choice of solvent can also influence the reaction rate and selectivity.

Base Selection: A variety of bases can be used to facilitate the deprotonation of imidazole. Common choices include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3, Cs2CO3), and hydrides (e.g., NaH). wisdomlib.orgnih.gov The strength of the base can affect the reaction rate, with stronger bases like sodium hydride often leading to faster reactions. The use of phase-transfer catalysts can also be beneficial, particularly when using inorganic bases in a two-phase system. researchgate.net

Temperature Profiles: The reaction temperature is another critical parameter. While higher temperatures generally lead to faster reaction rates, they can also promote the formation of side products. Therefore, the temperature is often carefully controlled to achieve a balance between reaction speed and selectivity. Room temperature or slightly elevated temperatures are commonly employed for these types of alkylations. researchgate.net

ParameterConditionsRationale
Solvent DMF, Acetonitrile, ToluenePolar aprotic solvents facilitate the dissolution of reactants and stabilize the transition state. Aromatic hydrocarbons can also be used. google.comresearchgate.net
Base NaH, K2CO3, KOH, Cs2CO3The choice of base influences the deprotonation of imidazole, with stronger bases often leading to faster reactions. wisdomlib.orgresearchgate.net
Temperature 75°C to 115°COptimal temperature range to ensure a reasonable reaction rate while minimizing side product formation. researchgate.net
Catalyst Phase Transfer Catalysts (e.g., TBAB)Can be used to enhance the reaction rate, especially with inorganic bases. researchgate.netijrar.org

De Novo Synthesis of Imidazole Ring Containing Phenyl-Substituted Moieties

An alternative to N-alkylation is the de novo synthesis of the imidazole ring with the desired phenyl substituent already in place. This approach offers the advantage of building the imidazole core from simpler starting materials.

Condensation Reactions with α-Bromo Ketones and Formamide (B127407) Derivatives

A well-established method for the synthesis of substituted imidazoles is the condensation reaction of an α-bromo ketone with a formamide derivative, often in the presence of ammonia (B1221849) or an ammonium (B1175870) salt. For the synthesis of a 1-phenyl-1H-imidazole analogue, an appropriately substituted α-bromoacetophenone could be a key starting material.

The general mechanism involves the initial reaction of the α-bromo ketone with ammonia to form an α-amino ketone, which then condenses with a formamide derivative (acting as a source of the C2 carbon of the imidazole ring) to form the imidazole ring.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. d-nb.info The synthesis of imidazole derivatives is no exception, with microwave irradiation often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov

Microwave-assisted protocols can be applied to both the N-alkylation and de novo synthesis methods. For example, the reaction of an α-bromo ketone with an amidine under microwave irradiation can efficiently produce substituted imidazoles. ijrar.org The use of microwave heating can also enhance the efficiency of one-pot, multi-component reactions for the synthesis of highly substituted imidazoles. nih.govasianpubs.org

MethodReactantsConditionsAdvantages
N-Alkylation Imidazole, Alkyl Halide, BaseMicrowave irradiation (e.g., 600 Watt, 120-170 sec)Short reaction times, clean reactions, easy work-up. ijrar.org
De Novo Synthesis Aldehyde, Ammonium Acetate, BenzilMicrowave irradiation (e.g., 400 W, 4-9 min), Water as solventOperational simplicity, good yields, environmentally friendly. nih.gov

Bromination Reactions for Installing the Bromomethylphenyl Group

For synthetic strategies that involve the initial preparation of a methyl-substituted phenylimidazole, a subsequent bromination step is required to introduce the bromomethyl functionality. The most common method for this transformation is free-radical bromination using N-bromosuccinimide (NBS). masterorganicchemistry.com

This reaction is typically initiated by light or a radical initiator (e.g., benzoyl peroxide). wisdomlib.org The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a benzylic hydrogen from the methyl group, forming a relatively stable benzylic radical. This radical then reacts with a molecule of NBS to generate the bromomethyl product and a succinimidyl radical, which continues the chain reaction.

The selectivity of this reaction for the benzylic position is high due to the resonance stabilization of the intermediate benzylic radical. The reaction is usually carried out in a non-polar solvent such as carbon tetrachloride (CCl4). libretexts.org

Selective Side-Chain Bromination of Methylphenyl-Imidazole Precursors

The synthesis of this compound can be effectively achieved through the selective bromination of the corresponding methylphenyl-imidazole precursor. This process involves the targeted substitution of a hydrogen atom on the methyl group with a bromine atom, a reaction that requires careful control to avoid competing reactions, such as bromination of the imidazole or phenyl rings.

A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), under photochemical or thermal conditions. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) to facilitate the radical mechanism and minimize ionic side reactions.

The selectivity of side-chain bromination over aromatic ring bromination is a critical aspect of this synthetic approach. While NBS is a versatile brominating agent, its reaction pathway can be influenced by the reaction conditions. For instance, under mild, free-radical conditions, selective bromination of the methyl group is favored. However, more drastic conditions, such as refluxing in CCl₄ for extended periods, can lead to polybromination or nuclear bromination. semanticscholar.org

In a typical procedure, the methylphenyl-imidazole precursor is dissolved in an appropriate solvent, followed by the addition of NBS and a catalytic amount of a radical initiator. The reaction mixture is then heated or irradiated with UV light to initiate the bromination. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the succinimide (B58015) byproduct is removed by filtration, and the desired product is purified using column chromatography.

Parameter Condition Purpose
Brominating Agent N-Bromosuccinimide (NBS)Provides a source of bromine radicals for selective side-chain halogenation.
Initiator Benzoyl peroxide or AIBNInitiates the radical chain reaction.
Solvent Carbon tetrachloride (CCl₄)A non-polar solvent that favors the radical pathway.
Conditions Reflux or UV irradiationProvides the energy to initiate and propagate the radical reaction.

It is noteworthy that under certain drastic conditions, polybromination can occur, leading to the formation of di- or tri-brominated products. semanticscholar.org The regioselectivity of bromination can also be influenced by the substitution pattern on the imidazole and phenyl rings.

Mechanochemical Approaches in Imidazole Synthesis

Mechanochemistry offers a sustainable and efficient alternative to traditional solvent-based synthesis. This technique utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent or with minimal solvent use. The application of mechanochemistry to the synthesis of imidazoles and their derivatives has gained significant attention due to its potential for reduced reaction times, increased yields, and improved environmental footprint. mdpi.com

In the context of synthesizing imidazole derivatives, mechanochemical methods can be applied to various reaction types, including the formation of the imidazole ring itself or the subsequent modification of a pre-formed imidazole scaffold. For instance, the synthesis of substituted imidazoles has been achieved with yields ranging from 29% to as high as 99% using mechanochemical approaches. mdpi.com

A common mechanochemical technique is ball milling, where reactants are placed in a container with grinding media (balls) and subjected to high-energy collisions. This process increases the surface area of the reactants and provides the energy required to overcome activation barriers. In some cases, a phenomenon known as the "aging effect" is observed, where the reaction continues to proceed even after the milling process has stopped, leading to higher yields over time. mdpi.com

The table below summarizes key aspects of mechanochemical synthesis relevant to imidazole derivatives:

Technique Description Advantages Key Findings
Ball Milling Reactants are ground together with milling media.Solvent-free or reduced solvent, shorter reaction times, high yields.Can be used to synthesize substituted imidazoles with yields up to 99%. mdpi.com
Aging Effect The reaction continues after the mechanical input has ceased.Can lead to improved yields without additional energy input.Observed in the mechanochemical synthesis of imidazolium (B1220033) salts. mdpi.com

While direct mechanochemical synthesis of this compound is not extensively documented, the principles of this methodology can be applied to its synthesis. For example, the alkylation of imidazole with a suitable brominated precursor could potentially be achieved under mechanochemical conditions. The development of such solvent-free methods aligns with the principles of green chemistry and offers a promising avenue for the synthesis of this and other imidazole derivatives.

Chemical Reactivity and Transformation Pathways of 1 3 Bromomethyl Phenyl 1h Imidazole

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group, being a benzylic halide, is an excellent electrophile and readily participates in nucleophilic substitution reactions. The bromide ion is a good leaving group, and the adjacent phenyl ring stabilizes the transition state of the reaction. This high reactivity is the cornerstone of its utility in constructing more complex molecular architectures.

One of the most characteristic reactions of 1-(3-(Bromomethyl)phenyl)-1H-imidazole is its ability to act as an alkylating agent for other nucleophilic imidazole-containing molecules. The pyridine-like nitrogen (N-3) of a second imidazole (B134444) molecule can attack the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide and the formation of a new carbon-nitrogen bond. This process, known as quaternization, results in the formation of a cationic imidazolium (B1220033) salt. These salts are precursors to N-heterocyclic carbenes (NHCs) and are widely used as ionic liquids and catalysts. orientjchem.orgorganic-chemistry.orggoogle.com The reaction is typically carried out by heating the reactants in a suitable solvent like acetonitrile (B52724) or THF. orientjchem.org

Table 1: Synthesis of Imidazolium Salts from Imidazole Derivatives and Alkyl Halides

Imidazole ReactantAlkylating AgentProductReaction ConditionsReference
1-Phenyl-1H-imidazole2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromideCH₃CN, 100 °C, 12h orientjchem.org
Imidazole1,3-Bis(chloromethyl)benzene1-(3-(chloromethyl)benzyl)-1H-imidazoleDry THF, K₂CO₃, 65 °C, 24h imp.kiev.ua
This compound1-Methylimidazole1-Methyl-3-(3-(1H-imidazol-1-yl)benzyl)-1H-imidazol-3-ium bromideHeat, Solvent (e.g., ACN)(Predicted)

The electrophilic nature of the bromomethyl group extends to reactions with a wide array of nucleophiles, enabling the introduction of diverse functional groups. This versatility allows for the strategic modification of the molecule's properties and connectivity. Common nucleophiles include amines, thiols, cyanides, and azides, each yielding a different class of compound through well-established nucleophilic substitution mechanisms. sapub.org For instance, reaction with a thiol, such as thiophenol, in the presence of a base would yield a thioether. Similarly, primary or secondary amines can be used to synthesize the corresponding substituted benzylamines. These reactions significantly expand the synthetic utility of the parent compound.

Table 2: Potential Derivatizations of this compound

NucleophileReagent ExampleProduct ClassResulting Functional Group
ThiolThiophenol (PhSH)Thioether-CH₂-S-Ph
AminePiperidineTertiary Amine-CH₂-N(C₅H₁₀)
CyanideSodium Cyanide (NaCN)Nitrile-CH₂-CN
AzideSodium Azide (NaN₃)Organic Azide-CH₂-N₃
HydroxideSodium Hydroxide (NaOH)Alcohol-CH₂-OH
CarboxylateSodium Acetate (NaOAc)Ester-CH₂-O-C(O)CH₃

Electrophilic and Nucleophilic Reactivity of the Imidazole Heterocycle

The imidazole ring itself is an aromatic heterocycle with a rich and distinct reactivity profile. It contains both a "pyrrole-like" nitrogen (N-1), which contributes its lone pair to the aromatic π-system, and a "pyridine-like" nitrogen (N-3), which has a basic lone pair in an sp² orbital in the plane of the ring. nih.govimperial.ac.uk

The N-3 atom is nucleophilic and basic, making it susceptible to attack by electrophiles such as alkylating or acylating agents. nih.gov However, in the context of this compound, intermolecular reactions at this site would compete with the intramolecular formation of polymeric materials or oligomers if conditions are not carefully controlled.

The carbon atoms of the imidazole ring can undergo electrophilic aromatic substitution. The ring is generally considered electron-rich and is more reactive towards electrophiles than benzene. globalresearchonline.net Theoretical and experimental studies show that electrophilic attack typically occurs at the C-5 position, followed by the C-4 and C-2 positions. globalresearchonline.netuobabylon.edu.iq Nucleophilic substitution on the imidazole ring is uncommon unless the ring is activated by strongly electron-withdrawing substituents. globalresearchonline.net

Aromatic Functionalization of the Phenyl Ring

The phenyl ring provides a scaffold for further functionalization through modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron compound, catalyzed by a palladium complex. nih.gov While the title compound possesses a bromomethyl group, a common synthetic strategy involves using a precursor like 1-(3-bromophenyl)-1H-imidazole for the cross-coupling step. The bromine atom on the phenyl ring can readily participate in the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination. nih.gov This approach allows for the synthesis of a wide range of biaryl compounds, where the newly introduced aryl group can be tailored to modify the electronic or steric properties of the molecule.

Table 3: Representative Suzuki-Miyaura Coupling of 1-(3-bromophenyl)-1H-imidazole

Boronic Acid/EsterProduct StructureCatalyst/Base SystemReference
Phenylboronic acid1-(Biphenyl-3-yl)-1H-imidazolePd(OAc)₂ / SPhos, K₃PO₄ nih.gov
4-Vinylphenylboronic acid1-(4'-Vinylbiphenyl-3-yl)-1H-imidazolePd Nanoparticles, Base mdpi.com
Naphthalene-1-boronic acid1-(3-(Naphthalen-1-yl)phenyl)-1H-imidazolePd(OAc)₂, Ligand, Base researchgate.net
4-Fluorophenylboronic acid1-(4'-Fluorobiphenyl-3-yl)-1H-imidazolePd Nanoparticles, Base mdpi.com

In recent years, direct C-H functionalization has emerged as an atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of substrates. nih.gov For 1-phenyl-1H-imidazole derivatives, transition-metal catalysts, particularly palladium and nickel, can activate the C-H bonds of the phenyl ring. nih.gov The imidazole moiety can act as a directing group, favoring the functionalization of the ortho C-H bonds (C-2' and C-6') of the phenyl ring.

This methodology allows for the direct formation of C-C or C-heteroatom bonds. For example, in a palladium-catalyzed direct arylation, the C-H bond of the phenyl ring is cleaved and replaced with a new aryl group from a coupling partner like an aryl halide. organic-chemistry.org Nickel-catalyzed systems have also been developed for the C-H arylation of imidazoles with partners such as phenol derivatives. nih.govresearchgate.net These methods provide a streamlined route to highly substituted biaryl structures.

Table 4: Methodologies for Direct C-H Functionalization of Phenyl-Imidazole Scaffolds

Reaction TypeCoupling PartnerCatalyst SystemPosition FunctionalizedReference
Direct C-H ArylationAryl ChloridesNHC-Pd(II)-Im Complex / KOtBuImidazole C-2 organic-chemistry.org
Direct C-H ArylationPhenol DerivativesNi(OTf)₂ / dcype / K₃PO₄Imidazole C-2 nih.govresearchgate.net
Direct C-H ArylationAryl HalidesPd(OAc)₂ / Ligand / BasePhenyl ortho-positions(Predicted)
Direct C-H AlkylationAlkenesTransition Metal CatalystPhenyl ortho-positions nih.gov

Structural Diversification and Synthesis of Advanced Analogues

Synthesis of N-Substituted Imidazole (B134444) Derivatives with Varied Phenyl Moieties

The bromomethyl group on the phenyl ring is a highly reactive electrophilic site, making it ideal for nucleophilic substitution reactions. This reactivity is the primary route for synthesizing a diverse family of N-substituted imidazole derivatives. By reacting 1-(3-(Bromomethyl)phenyl)-1H-imidazole with various nucleophiles, the benzyl (B1604629) moiety can be linked to a wide range of functional groups and molecular scaffolds.

For example, reaction with secondary amines, thiols, or alcohols can introduce new functionalities. A common synthetic strategy involves the N-alkylation of heterocyclic compounds, where the bromomethyl group serves as the alkylating agent. This approach allows for the creation of complex molecules where the phenyl-imidazole unit is tethered to other bioactive or functional heterocycles.

Table 1: Synthesis of Derivatives via Nucleophilic Substitution

Nucleophile Reagent Example Product Structure Reaction Conditions Yield (%)
Secondary Amine Piperidine 1-(3-(Piperidin-1-ylmethyl)phenyl)-1H-imidazole K₂CO₃, Acetonitrile (B52724), Reflux 85-95
Thiol Thiophenol 1-(3-((Phenylthio)methyl)phenyl)-1H-imidazole NaH, THF, 0 °C to RT 80-90
Azide Sodium Azide 1-(3-(Azidomethyl)phenyl)-1H-imidazole DMF, 50 °C >95

This table presents representative synthetic transformations based on established chemical principles.

Exploration of Phenyl Ring Substitution Patterns and Their Influence on Reactivity

The electronic properties of the phenyl ring in this compound can be modulated by introducing additional substituents. These substituents can significantly influence the reactivity of both the bromomethyl group and the imidazole moiety through inductive and resonance effects.

Table 2: Influence of Phenyl Substituents on Reactivity

Substituent (R) Position Electronic Effect Influence on Bromomethyl Group Reactivity Influence on Imidazole Ring Basicity
-NO₂ 4 Electron-withdrawing Increased Decreased
-OCH₃ 4 Electron-donating Decreased Increased
-Cl 2 Inductively withdrawing Increased Decreased

This table outlines the expected influence of various substituents on the molecule's reactivity based on general principles of physical organic chemistry.

Development of Fused and Polycyclic Imidazole-Based Architectures

The structure of this compound is a suitable precursor for constructing complex, multi-ring systems. Fused and polycyclic imidazole derivatives are of great interest in medicinal chemistry and materials science. researchgate.net Synthetic strategies often involve intramolecular cyclization reactions, where different positions on the imidazole and phenyl rings are linked to form new rings.

One common approach is transition-metal-catalyzed intramolecular C-H arylation. researchgate.net In this method, a suitably functionalized derivative of the parent compound undergoes a palladium-catalyzed reaction to form a new carbon-carbon bond, leading to a fused tricyclic system. For example, after substitution of the bromide with an appropriate group, a bond can be formed between the phenyl ring and the C2 position of the imidazole ring. Recent studies have demonstrated the utility of such methods for creating imidazole-fused quinazolines and other complex scaffolds. nih.gov

Another strategy involves a tandem reaction sequence, such as a van Leusen/Heck reaction, to build fused imidazo-pyridine and imidazo-azepine derivatives. mdpi.com These multi-step syntheses leverage the reactivity of both the imidazole and the functionalized phenyl ring to construct elaborate molecular architectures.

Preparation of N-Heterocyclic Carbene (NHC) Precursors and Their Coordination Chemistry

N-Heterocyclic carbenes (NHCs) have emerged as a crucial class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and structural versatility. magtech.com.cn Imidazole-based compounds are the most common precursors for NHCs. The synthesis of an NHC precursor from this compound involves the quaternization of the imidazole ring.

This is achieved by alkylating the N-3 nitrogen atom of the imidazole ring with an alkyl halide (e.g., methyl iodide or benzyl bromide). This reaction yields a 1,3-disubstituted imidazolium (B1220033) salt, which is the direct precursor to the NHC. nih.gov Treatment of this imidazolium salt with a strong base results in the deprotonation of the C2 carbon, generating the free carbene. scripps.edu

These NHC ligands, bearing the (3-(bromomethyl)phenyl) substituent, can then be coordinated to various transition metals, such as palladium, ruthenium, or rhodium. The resulting NHC-metal complexes are often stable and can be employed as catalysts in a wide range of chemical transformations, including cross-coupling reactions and metathesis. magtech.com.cnscripps.edu

Table 3: Synthesis of Imidazolium Salt (NHC Precursor)

N-3 Alkylating Agent (R-X) Resulting Imidazolium Cation Base for Deprotonation
Methyl Iodide (CH₃I) 1-(3-(Bromomethyl)phenyl)-3-methyl-1H-imidazol-3-ium Potassium tert-butoxide
Benzyl Bromide (BnBr) 3-Benzyl-1-(3-(bromomethyl)phenyl)-1H-imidazol-3-ium Sodium Hydride

This table illustrates the synthesis of NHC precursors from the title compound and subsequent carbene generation.

Spectroscopic Characterization and Computational Studies

Computational Chemistry and Quantum Chemical Calculations

Conformational Analysis and Potential energy Surface Mapping

Conformational analysis is a critical aspect of understanding a molecule's behavior, as its three-dimensional shape dictates its physical, chemical, and biological properties. This analysis involves identifying the stable arrangements of atoms (conformers or rotamers) and the energy barriers that separate them. These investigations are typically performed using computational methods such as Density Functional Theory (DFT) or high-level ab initio calculations. researchgate.net

The key flexible bonds in 1-(3-(Bromomethyl)phenyl)-1H-imidazole are the C-C bond connecting the phenyl ring to the bromomethyl group and the C-N bond linking the phenyl and imidazole (B134444) rings. Rotation around these bonds gives rise to different conformers.

A Potential Energy Surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometric parameters. libretexts.org For a molecule like this compound, a full-dimensional PES would involve 3N-6 degrees of freedom (where N is the number of atoms), which is computationally demanding to calculate. libretexts.orgu-szeged.hu Therefore, simplified 1D or 2D PES scans are often performed by systematically varying specific dihedral angles and calculating the energy at each point, while optimizing the rest of the geometry.

Minimum Energy Conformations: These correspond to the valleys on the PES, representing the most stable, low-energy shapes of the molecule.

Transition States: These are saddle points on the PES, representing the highest energy point along the lowest energy path between two minima. libretexts.orgsciepub.com The energy difference between a minimum and a transition state is the rotational energy barrier.

For instance, in the related compound 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide, crystallographic studies revealed that the imidazole and phenyl rings are nearly perpendicular, with a dihedral angle of 87.71°. This perpendicular arrangement is a specific, stable conformation in the solid state. Computational studies on similar bi-aryl systems often explore the rotational barrier between planar and perpendicular conformations to understand the molecule's flexibility in different environments.

The process of mapping a PES involves numerous single-point energy calculations for different molecular geometries. researchgate.netsciepub.com The resulting data allows for the identification of stationary points (minima and saddle points) and the determination of the minimum energy path for conformational changes. sciepub.com

Table 1: Key Concepts in Conformational and PES Analysis

ConceptDescriptionRelevance to this compound
Dihedral Angle The angle between two intersecting planes, used to define the rotation around a chemical bond.Key parameters would be the rotation around the Phenyl-CH2Br bond and the Phenyl-Imidazole bond.
Conformer A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds.Different orientations of the bromomethyl and imidazole groups relative to the central phenyl ring.
Potential Energy Surface (PES) A mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orgMapping the PES by varying key dihedral angles would reveal stable conformers and rotational energy barriers.
Stationary Point A point on the PES where the net force on all atoms is zero; includes energy minima (stable conformers) and saddle points (transition states). u-szeged.huIdentifying these points is the primary goal of conformational analysis.
Rotational Barrier The energy required to rotate a part of a molecule around a bond to interconvert two conformers.This value indicates the flexibility of the molecule and the likelihood of conformational changes at a given temperature.

Molecular Docking Simulations for Exploring Ligand-Target Interactions in Chemical Biology

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. arabjchem.orgmdpi-res.com The process involves sampling possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity, which is often estimated as a free energy of binding (kcal/mol).

While specific docking studies for this compound were not found in the provided search results, extensive research has been conducted on other imidazole derivatives, highlighting their potential to interact with various biological targets. These studies provide a framework for how the title compound could be investigated. For example, novel imidazole-pyrazole-benzo[f]chromene hybrids have been docked into the active sites of enzymes like EGFR and FabH, showing binding energies indicative of potent inhibitory activity. researchgate.net In one such study, a derivative (compound 7e) bound to the EGFR active pocket with a binding energy of -7.6894 kcal/mol, stabilized by hydrogen bonds and pi-pi interactions. researchgate.net

Similarly, piperazine-tagged imidazole derivatives have been evaluated as anticancer agents, with docking studies revealing that they bind with high affinity to hydrophobic pockets and form polar contacts with the target protein. researchgate.net Other research has explored triphenyl imidazole derivatives as anxiolytic agents by docking them into the GABAA receptor. niscpr.res.in These examples underscore the versatility of the imidazole scaffold in forming key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—with protein targets. nih.gov

Table 2: Representative Molecular Docking Studies of Imidazole Derivatives

Imidazole Derivative ClassBiological TargetRange of Binding Energies (kcal/mol)Key Interactions Observed
Imidazole-Phenothiazine Hybrids nih.govEGFR-5.93 to -7.23Hydrogen bonding with ASP831; interactions with key amino acids like LYS721 and CYS773.
Imidazole-Pyrazole-Benzo[f]chromene Hybrids researchgate.netEGFR, FabH-7.69 (EGFR), -8.91 (FabH)Pi-pi interactions and hydrogen bonds within the active pocket.
Piperazine-Tagged Nitroimidazoles researchgate.netAnticancer TargetsNot specifiedBinding to hydrophobic pockets and formation of polar contacts.
Triphenyl Imidazole Derivatives niscpr.res.inGABAA ReceptorNot specifiedAppropriate docking into the binding pocket.

These studies collectively demonstrate that computational docking is a powerful tool to rationalize the biological activity of imidazole-containing compounds and to guide the design of new, more potent derivatives. ekb.eg

Studies on Reaction Mechanisms and Regioselectivity through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, understanding reactivity, and predicting the outcomes of chemical reactions, such as regioselectivity. rsc.orgresearchgate.net This approach involves calculating the energies of reactants, transition states, intermediates, and products to map out the entire reaction pathway.

For a molecule like this compound, computational studies could be employed to investigate various reactions. For example, the synthesis of this compound likely involves a nucleophilic substitution reaction where an imidazole anion displaces a bromide from 3-(bromomethyl)bromobenzene or a related precursor. DFT calculations could model this reaction to:

Determine the Activation Energy: By locating the transition state structure, the energy barrier for the reaction can be calculated, providing insight into the reaction rate.

Analyze Charge Distribution: Methods like Mulliken atomic charge analysis can show how the electron density changes throughout the reaction, identifying the nucleophilic and electrophilic centers.

Predict Regioselectivity: In reactions where multiple products can be formed, DFT can be used to calculate the activation energies for all possible pathways. The pathway with the lowest energy barrier is the most likely to occur, thus predicting the major product. imist.ma This is particularly relevant in cycloaddition reactions or electrophilic substitutions on the imidazole or phenyl rings. researchgate.net

Studies on the [3+2] cycloaddition reactions between nitrile-imines and chalcones, for instance, have used DFT to confirm that the reactions are both chemo- and regiospecific, with the computational results aligning with experimental findings. researchgate.net Such studies often analyze frontier molecular orbitals (HOMO and LUMO) to understand the electrophilic/nucleophilic nature of the reactants and predict their reactivity.

Table 3: Application of Computational Modeling in Reaction Analysis

Computational MethodApplicationInformation Gained
DFT Energy Calculations Mapping reaction pathwaysEnergies of reactants, transition states, and products; calculation of activation energy and reaction enthalpy. researchgate.net
Transition State Search Identifying the highest energy point on the reaction coordinateDetermination of the reaction's activation barrier; insight into the geometry of the activated complex. rsc.org
Frontier Molecular Orbital (FMO) Analysis Predicting reactivity and selectivityIdentification of HOMO (nucleophilic site) and LUMO (electrophilic site); rationalization of regiochemical outcomes. researchgate.net
Natural Bond Orbital (NBO) Analysis Analyzing charge distribution and bondingCalculation of atomic charges; understanding charge transfer and delocalization during the reaction.
Frequency Calculations Characterizing stationary pointsConfirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency) on the PES. sciepub.com

By applying these computational techniques, a deep, quantitative understanding of the chemical reactivity and reaction mechanisms involving this compound and related compounds can be achieved, guiding synthetic efforts and the development of new chemical entities.

Exploration of Applications in Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

The presence of both a reactive benzylic bromide and a nucleophilic imidazole (B134444) ring makes 1-(3-(Bromomethyl)phenyl)-1H-imidazole a highly adaptable precursor in multi-step organic synthesis. The bromomethyl group serves as an excellent electrophilic site for a variety of nucleophilic substitution reactions, allowing for the facile introduction of this imidazole-phenyl moiety into larger molecular frameworks.

Chemists can leverage this reactivity to construct intricate molecular architectures. For instance, the bromomethyl group can readily react with alcohols, amines, thiols, and carbanions, forming new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility enables the synthesis of a wide array of derivatives with tailored properties for applications in medicinal chemistry and materials science. The imidazole portion of the molecule can also participate in various chemical transformations, further expanding its synthetic utility.

Contributions to Ligand Design in Organometallic Catalysis (e.g., N-Heterocyclic Carbene Metal Complexes)

A particularly significant application of this compound is in the field of organometallic catalysis, specifically in the design of N-heterocyclic carbene (NHC) ligands. NHCs have become indispensable ligands in modern catalysis due to their strong sigma-donating properties and their ability to form stable complexes with a wide range of transition metals.

The synthesis of NHC precursors, typically imidazolium (B1220033) salts, can be readily achieved from this compound. The bromomethyl group allows for quaternization of the imidazole ring with various organic groups, leading to the formation of asymmetric imidazolium salts. Subsequent deprotonation of these salts yields the corresponding N-heterocyclic carbenes.

These NHC ligands can then be coordinated to metal centers such as palladium, ruthenium, gold, and copper to generate highly active and selective catalysts for a variety of organic transformations, including cross-coupling reactions, metathesis, and C-H activation. The ability to modify the substituents on the phenyl ring and the other nitrogen of the imidazole allows for the fine-tuning of the steric and electronic properties of the resulting NHC ligand, thereby influencing the catalytic activity and selectivity of the metal complex.

Metal Center Catalytic Application
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)
Ruthenium (Ru)Olefin metathesis
Gold (Au)Catalysis of various organic transformations
Copper (Cu)Click chemistry, various coupling reactions

Development of Scaffolds for Chemical Biology Investigations

The unique structural characteristics of this compound also make it an attractive scaffold for the development of tools in chemical biology.

Design of Molecular Probes for Biomolecular Interaction Studies

Molecular probes are essential tools for visualizing and understanding biological processes at the molecular level. The this compound scaffold can be elaborated to create such probes. The reactive bromomethyl handle allows for the attachment of reporter groups, such as fluorophores or biotin, while the imidazole moiety can be designed to interact with specific biological targets, such as enzymes or receptors.

For example, by appending a fluorescent dye to the molecule, researchers can create probes to track the localization and dynamics of specific biomolecules within living cells. The imidazole ring can be further functionalized to enhance binding affinity and selectivity for the target of interest.

Exploration of Compound Skeletons for Modulating Biological Processes

In the quest for new therapeutic agents, medicinal chemists often explore novel molecular skeletons that can interact with and modulate the function of biological targets. The this compound core provides a starting point for the synthesis of libraries of compounds with potential biological activity.

Through combinatorial chemistry approaches, the bromomethyl group can be reacted with a diverse set of building blocks to generate a large number of derivatives. These compound libraries can then be screened against various biological targets to identify "hit" molecules with desired activities. The imidazole ring itself is a known pharmacophore present in many biologically active molecules, which further enhances the potential of this scaffold in drug discovery.

Utility in Material Science and Advanced Materials Research

The application of this compound extends into the realm of material science, where its unique properties can be harnessed to create novel functional materials.

Integration into Functional Polymeric Systems

The reactive nature of the bromomethyl group allows for the incorporation of the this compound unit into polymer chains. This can be achieved through polymerization of a monomer derived from this compound or by post-polymerization modification of an existing polymer with reactive sites.

Based on a comprehensive search of available scientific literature, there is currently no specific research data or detailed findings on the direct application of the chemical compound This compound in the fields of Aggregation-Induced Emission (AIE) systems or as a primary component in Optoelectronic Materials such as Organic Light-Emitting Diodes (OLEDs).

Therefore, it is not possible to generate the requested article while adhering to the strict requirements for scientifically accurate, data-supported content focused solely on the specified compound and its applications in AIE and OLEDs.

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes for Highly Functionalized Analogues

Several modern synthetic techniques are poised to play a crucial role:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields for imidazole (B134444) derivatives.

Ultrasound Irradiation: Sonication offers a mechanical energy source that can promote reactions, leading to faster and more efficient synthesis. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can lead to simpler purification processes. asianpubs.org

These green approaches not only offer environmental benefits but also align with the principles of atom economy, making the synthesis of complex imidazole-based molecules more practical and cost-effective. nih.gov

Advanced Functionalization Strategies for Enhanced Chemical Diversity

The inherent reactivity of the 1-(3-(Bromomethyl)phenyl)-1H-imidazole structure provides multiple handles for advanced functionalization, enabling the creation of a diverse library of derivatives. The bromomethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions to introduce a wide array of functional groups.

Beyond this, direct C-H functionalization is a powerful strategy for modifying the phenyl and imidazole rings. nih.gov Transition-metal catalysis, employing metals like palladium and copper, has proven effective for the arylation and alkenylation of imidazole rings. rsc.org This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds at positions that are traditionally difficult to functionalize, thereby expanding the accessible chemical space. nih.govresearchgate.net

Functionalization StrategyTarget SitePotential Modifications
Nucleophilic Substitution Bromomethyl Group (-CH₂Br)Introduction of amines, azides, thiols, cyanides, ethers, esters
C-H Arylation/Alkenylation Phenyl Ring, Imidazole RingFormation of new C-C bonds with various aryl and vinyl groups
N-Alkylation/Arylation Imidazole Ring (N-1)Attachment of diverse alkyl or aryl substituents
Metal-Catalyzed Cross-Coupling Phenyl Ring (post-functionalization)Suzuki, Sonogashira, Buchwald-Hartwig couplings

These advanced strategies will be instrumental in synthesizing analogues with fine-tuned electronic, steric, and physicochemical properties for various applications.

Integration into Complex Supramolecular Architectures and Nanomaterials

The imidazole moiety is an excellent ligand for coordinating with metal ions, making this compound a promising building block for supramolecular structures and nanomaterials. researchgate.net A significant area of future research will be its application as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgmdpi.com

Furthermore, the ability of the imidazole ring to participate in non-covalent interactions such as hydrogen bonding and π-π stacking makes it suitable for designing other supramolecular assemblies, including gels, liquid crystals, and molecular cages.

Synergistic Computational-Experimental Design for New Chemical Entities

The integration of computational chemistry with experimental synthesis is a powerful paradigm for accelerating the discovery of new molecules with desired properties. nih.govresearchgate.net For this compound, this synergistic approach holds immense potential.

Computational methods can be employed to:

Predict Reactivity: Use Density Functional Theory (DFT) to understand the electronic structure and predict the most reactive sites for functionalization. researchgate.net

Design Novel Analogues: In silico design allows for the virtual screening of large libraries of potential derivatives to identify candidates with promising properties before committing to their synthesis. nih.gov

Simulate Interactions: Molecular docking studies can predict how designed molecules might bind to biological targets like proteins or enzymes, guiding the development of new therapeutic agents. vensel.org

Forecast Physicochemical Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally to assess the "drug-likeness" of new compounds early in the design process. nih.gov

By using computational insights to guide experimental efforts, researchers can more efficiently design and synthesize novel chemical entities based on the this compound scaffold, saving time and resources while increasing the probability of success. plos.org This integrated approach will be crucial for unlocking the full potential of this versatile compound in materials science, medicinal chemistry, and beyond.

Q & A

What are the standard synthetic routes for 1-(3-(Bromomethyl)phenyl)-1H-imidazole, and what key intermediates are involved?

Basic
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 3-(bromomethyl)phenyl precursors with imidazole derivatives under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates the substitution of bromine with imidazole, as seen in analogous syntheses of sulfonylated imidazoles . Key intermediates include 3-(bromomethyl)benzene derivatives, which are generated via bromination of methyl-substituted aromatics using reagents like N-bromosuccinimide (NBS) under radical initiation .

What spectroscopic techniques are essential for characterizing this compound, and how are conflicting data resolved?

Basic
Characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm regioselectivity. For example, aromatic protons in the imidazole ring resonate at δ 7.2–8.1 ppm, while bromomethyl groups appear as singlets near δ 4.5 ppm .
  • IR spectroscopy : Stretching vibrations for C-Br (500–600 cm1^{-1}) and imidazole C=N (1600–1650 cm1^{-1}) validate functional groups .
  • HRMS : Confirms molecular ion peaks and isotopic patterns (e.g., 79Br/81Br^{79}Br/^{81}Br) .

Conflicting data (e.g., overlapping NMR signals) are resolved using 2D techniques (COSY, HSQC) or solvent variation (e.g., deuterated DMSO vs. CDCl3_3) .

How can researchers optimize regioselectivity in substitution reactions involving this compound?

Advanced
Regioselectivity in aryl-imidazole coupling is influenced by:

  • Catalysts : Palladium-based systems (e.g., Pd(OAc)2_2) enhance cross-coupling efficiency, as demonstrated in late-stage diversification of imidazole pharmaceuticals .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring nucleophilic attack at the bromomethyl site .
  • Temperature : Lower temperatures (0–25°C) reduce side reactions like elimination or over-substitution .

For example, Pd-catalyzed reactions with aryl bromides achieve >80% yield when using DMF at 80°C, with minimal byproducts .

How do computational methods align with experimental data in predicting electronic properties?

Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic transitions, frontier molecular orbitals, and nonlinear optical (NLO) properties. For 3-(3-bromophenyl)-1-imidazol-1-yl-propenone, DFT-derived HOMO-LUMO gaps (4.2–4.5 eV) correlate with UV-Vis absorption maxima (280–320 nm), validating computational models . Discrepancies arise from solvent effects or vibrational coupling, which are addressed by incorporating PCM (Polarizable Continuum Model) or TD-DFT (time-dependent DFT) .

What strategies mitigate competing reaction pathways during synthesis?

Advanced
Competing pathways (e.g., elimination or polymerization) are minimized via:

  • Protecting groups : Temporarily shielding reactive sites (e.g., silylation of hydroxyl groups) during bromomethylation .
  • Additives : Copper(I) iodide suppresses undesired radical pathways in Pd-catalyzed reactions .
  • Stepwise protocols : Sequential bromination and imidazole coupling prevent intermediate degradation .

For instance, using CuI in DMSO reduces byproduct formation from 25% to <5% in imidazole-aryl couplings .

How is bioactivity screening integrated into the research workflow for this compound?

Advanced
Bioactivity studies follow a structured pipeline:

In-silico docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR. For benzo[d]imidazole analogs, docking scores (−9.2 to −10.1 kcal/mol) correlate with in vitro IC50_{50} values (1.5–3.2 µM) .

ADMET profiling : Tools like SwissADME evaluate pharmacokinetics (e.g., LogP = 2.8–3.5, indicating moderate lipophilicity) .

In vitro assays : Cytotoxicity testing (MTT assay) on cancer cell lines (e.g., MCF-7) identifies lead compounds with selective activity .

How are structural modifications tailored to enhance thermal or chemical stability?

Advanced
Modifications focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF3_3) stabilize imidazole rings against hydrolysis .
  • Crystal engineering : Co-crystallization with dicarboxylic acids (e.g., succinic acid) improves thermal stability (melting points >250°C) .
  • Steric hindrance : Bulky aryl groups at the 3-position reduce susceptibility to oxidation .

For example, trifluoromethyl-substituted analogs exhibit 30% higher thermal stability than unmodified derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.